
2,4,5-trimethyl-N-(1-pyridin-4-ylethyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trimethyl-N-(1-pyridin-4-ylethyl)furan-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as TMEFC and has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Applications De Recherche Scientifique
TMEFC has been studied for its potential applications in various fields of research, including cancer therapy, neurodegenerative diseases, and inflammation. Studies have shown that TMEFC has anti-cancer properties and can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. TMEFC has also been shown to have neuroprotective effects and can prevent the death of neurons in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, TMEFC has anti-inflammatory properties and can reduce inflammation in various tissues.
Mécanisme D'action
The mechanism of action of TMEFC is not fully understood, but studies have shown that it interacts with various proteins and enzymes in the body, including histone deacetylases (HDACs), cyclin-dependent kinases (CDKs), and mitogen-activated protein kinases (MAPKs). TMEFC can inhibit the activity of these proteins, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
TMEFC has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. TMEFC can induce cell cycle arrest and apoptosis in cancer cells, prevent the death of neurons in neurodegenerative diseases, and reduce inflammation in various tissues. Additionally, TMEFC has been shown to modulate various signaling pathways, including the MAPK and PI3K-Akt pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using TMEFC in lab experiments is its potential applications in various fields of research, including cancer therapy, neurodegenerative diseases, and inflammation. Additionally, TMEFC is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using TMEFC in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in some experiments.
Orientations Futures
There are several future directions for research involving TMEFC. One direction is to further elucidate the mechanism of action of TMEFC and its interactions with various proteins and enzymes in the body. Another direction is to explore the potential applications of TMEFC in other fields of research, such as cardiovascular diseases and metabolic disorders. Additionally, research can be conducted to optimize the synthesis method of TMEFC and improve its solubility in aqueous solutions.
Conclusion:
In conclusion, TMEFC is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This paper has discussed the synthesis method of TMEFC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. TMEFC has shown promising results in various studies and has the potential to be a valuable tool in the development of new therapies for various diseases.
Méthodes De Synthèse
TMEFC can be synthesized using a multi-step process that involves the reaction of 2,4,5-trimethyl furan with 4-bromomethyl pyridine, followed by a series of reactions involving various reagents and solvents. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Propriétés
IUPAC Name |
2,4,5-trimethyl-N-(1-pyridin-4-ylethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-9-11(3)19-12(4)14(9)15(18)17-10(2)13-5-7-16-8-6-13/h5-8,10H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXLCUJEEVQUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC(C)C2=CC=NC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B7516392.png)
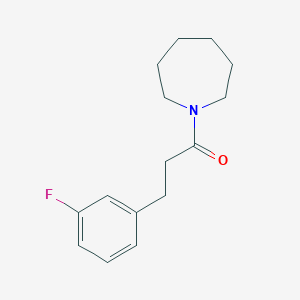
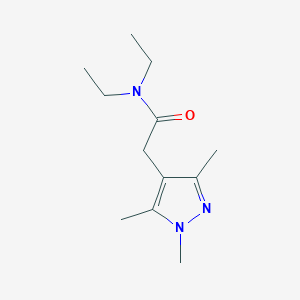
![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516415.png)
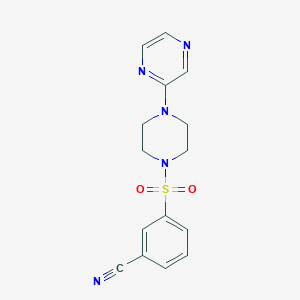
![N-ethoxy-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7516436.png)
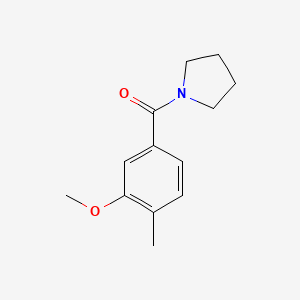
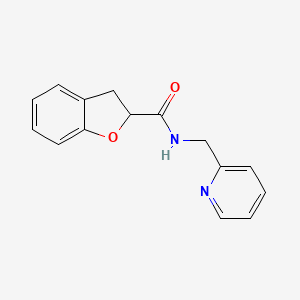

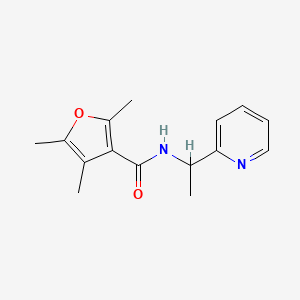
![N,N,5-trimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7516471.png)
![2-Methyl-1-[4-(2,4,5-trimethylfuran-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7516481.png)
![1,5-dimethyl-4-[(E)-3-(5-methylfuran-2-yl)-3-oxoprop-1-enyl]pyrrole-2-carbonitrile](/img/structure/B7516489.png)
![N-[1-(4-methylsulfonylphenyl)ethyl]-1H-indole-3-carboxamide](/img/structure/B7516491.png)